

Comparative Cross-Reactivity Profile of BI-2545: A Guide for Researchers

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Compound of Interest		
Compound Name:	BI-2545	
Cat. No.:	B15576520	Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comprehensive overview of the cross-reactivity profile of **BI-2545**, a potent inhibitor of Autotaxin (ATX), against other enzymes. The data presented here is intended to aid in the design and interpretation of experiments utilizing this compound.

BI-2545 is a highly potent inhibitor of human Autotaxin, with an IC50 of 2.2 nM.[1] Its primary activity is the inhibition of ATX-mediated hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes.[2] While **BI-2545** is a valuable tool for studying the ATX-LPA signaling axis, a thorough understanding of its off-target effects is crucial for accurate data interpretation and potential therapeutic development.

In Vitro Pharmacology Profile: Eurofins SafetyScreen44™ Panel

To assess its broader selectivity, **BI-2545** was evaluated against the Eurofins SafetyScreen44[™] panel at a concentration of 10 µM. This panel comprises a diverse set of 44 targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes, known to be associated with adverse drug reactions.[3][4][5]



Target Class	Target	Inhibition (%) at 10 μM
Enzyme	Lck Kinase	Data not publicly available
GPCR	5-HT2a	55%[6]
Ion Channel	L-type Calcium channel	80%[6]
Ion Channel	Na+ channel site 2	66%[6]
Transporter	Norepinephrine Transporter	61%[6]

Note: The complete dataset from the SafetyScreen44™ panel for BI-2545 is available for download from the opnMe portal by Boehringer Ingelheim. The table above highlights the significant, albeit incomplete, cross-reactivities reported in the primary literature.

GPCR Cross-Reactivity Profile: PRESTO-Tango Screen

Further characterization of **BI-2545**'s selectivity was performed using the Psychoactive Drug Screening Program (PDSP) PRESTO-Tango platform, which assesses β -arrestin recruitment to a panel of 315 GPCRs.[2] At a concentration of 10 μ M, significant inhibition was observed for three GPCRs.

Target	Inhibition (%) at 10 μM
GABA/PBR	64%[2]
5HT2A	51%[2]
Sigma1	51%[2]



It is important to note that a comprehensive cross-reactivity profile of **BI-2545** against a broad panel of kinases (a kinome scan) is not publicly available at this time. The SafetyScreen44[™] panel includes only one kinase, Lck.[5] Therefore, caution is advised when using **BI-2545** in experimental systems where off-target kinase inhibition could confound results.

Experimental Protocols In Vitro Safety Pharmacology Screening (General Protocol)

The cross-reactivity profiling of **BI-2545** was likely conducted using a combination of radioligand binding assays and enzymatic assays. A general protocol for such a screen is as follows:

- Compound Preparation: **BI-2545** is dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution. This stock is then serially diluted to the final screening concentration (e.g., 10 μM).
- Assay Preparation: For each target, a specific assay is prepared.
 - Radioligand Binding Assays: Cell membranes or recombinant proteins expressing the target receptor are incubated with a specific radioligand and the test compound (BI-2545).
 - Enzymatic Assays: The purified enzyme is incubated with its substrate and the test compound.
- Incubation: The assay plates are incubated for a defined period to allow for binding or enzymatic reaction to reach equilibrium or a steady state.
- Detection:
 - Binding Assays: The amount of bound radioligand is measured, typically by scintillation counting or fluorescence polarization.
 - Enzymatic Assays: The product of the enzymatic reaction is quantified using a colorimetric, fluorometric, or luminescent method.



• Data Analysis: The percentage of inhibition by the test compound is calculated relative to a vehicle control. Significant inhibition is typically defined as a reduction in signal greater than a certain threshold (e.g., 50%).

PRESTO-Tango GPCR Assay (General Protocol)

The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional activation following Arrestin Translocation) assay is a high-throughput method to screen compounds against a large number of GPCRs.

- Cell Line: A specialized cell line (e.g., HTLA cells) is used, which stably expresses a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter.
- Transfection: The cells are transfected with a library of plasmids, each encoding a different GPCR fused to a TEV protease cleavage site and a tTA transcription factor.
- Compound Incubation: The transfected cells are incubated with the test compound (BI-2545).
- Signal Transduction: If the compound activates a GPCR, it induces the recruitment of the β-arrestin2-TEV protease to the receptor. This brings the TEV protease in proximity to its cleavage site on the receptor, leading to the release of the tTA transcription factor.
- Reporter Gene Expression: The released tTA translocates to the nucleus and activates the transcription of the luciferase reporter gene.
- Detection: The luminescence produced by the luciferase enzyme is measured, providing a readout of GPCR activation.

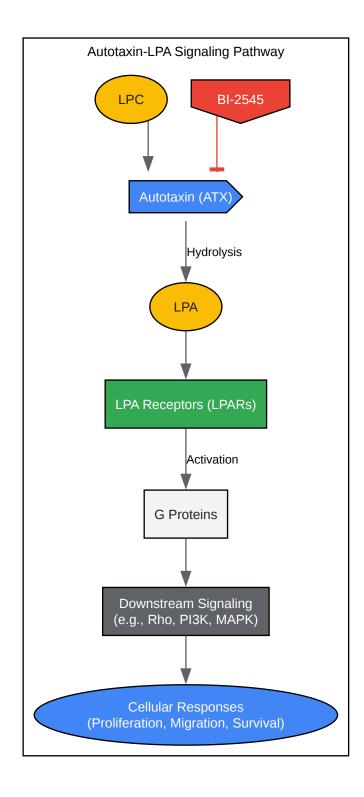
Visualizations





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Caption: A generalized workflow for in vitro cross-reactivity screening of small molecules.



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Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of BI-2545.

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